Dimetridazole-d3

Descripción general

Descripción

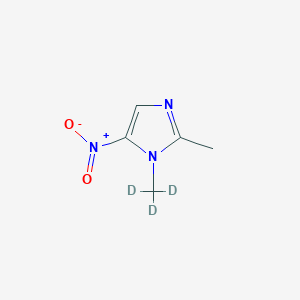

Dimetridazol-d3 es una forma deuterada de dimetridazol, un compuesto de la clase nitroimidazol. Se utiliza principalmente como un estándar analítico en diversos estudios científicos. El compuesto se caracteriza por la presencia de átomos de deuterio, que reemplazan a los átomos de hidrógeno en la estructura molecular, lo que lo hace útil para técnicas analíticas específicas como la cromatografía de gases y la espectrometría de masas de cromatografía líquida .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de dimetridazol-d3 implica la incorporación de átomos de deuterio en la molécula de dimetridazol. Esto se puede lograr a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. Un método común implica el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, la reacción de 2-metil-5-nitroimidazol con yoduro de metilo deuterado puede producir dimetridazol-d3 .

Métodos de Producción Industrial

La producción industrial de dimetridazol-d3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos y condiciones especializados para garantizar la incorporación eficiente de los átomos de deuterio. La producción generalmente se lleva a cabo en entornos controlados para mantener la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dimetridazol-d3 experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro en dimetridazol-d3 se puede oxidar para formar diferentes productos.

Reducción: El grupo nitro también se puede reducir en condiciones específicas.

Sustitución: El anillo imidazol puede sufrir reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio y gas hidrógeno.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo nitro puede conducir a la formación de derivados de nitroso o hidroxilamina .

Aplicaciones Científicas De Investigación

Analytical Applications

2.1 Quantification in Biological Samples

Dimetridazole-d3 is extensively employed as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) techniques. This application is crucial for accurately measuring dimetridazole levels in animal tissues and biological fluids, ensuring compliance with regulatory standards regarding residue levels in food products.

| Method | Application | Reference |

|---|---|---|

| GC-MS | Residue analysis in poultry and porcine tissues | |

| LC-MS | Quantification of dimetridazole in plasma samples |

2.2 Research on Metabolism and Toxicokinetics

Studies utilizing this compound have provided insights into the metabolism of dimetridazole in various species, including rats and poultry. For instance, research indicated that after administration to turkeys, dimetridazole was rapidly metabolized and eliminated from the body, which is critical for understanding its pharmacokinetics and safety profile.

Veterinary Applications

Dimetridazole is primarily approved for use in treating specific protozoal infections such as blackhead disease caused by Histomonas meleagridis in poultry and canker caused by Trichomonas gallinae in pigeons. Although concerns regarding its carcinogenic potential have led to restrictions on its use in food-producing animals, it remains a vital therapeutic agent for non-food-producing species.

| Indication | Target Species | Pathogen |

|---|---|---|

| Blackhead | Poultry | Histomonas meleagridis |

| Canker | Pigeons | Trichomonas gallinae |

| Swine Dysentery | Pigs | Brachyspira hyodysenteriae |

Regulatory Considerations

The regulatory status of dimetridazole has evolved due to safety concerns. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has reviewed its use extensively, concluding that while it can be used safely in non-food-producing animals, its application in food-producing species poses risks due to potential residues that could affect human health . This regulatory landscape underscores the importance of using analytical standards like this compound to monitor compliance effectively.

Case Study: Residue Detection

A study conducted on poultry demonstrated the effectiveness of using this compound as an internal standard to detect residual levels of dimetridazole post-treatment. The findings highlighted the compound's rapid metabolism and elimination, reinforcing the need for stringent monitoring protocols to ensure food safety .

Case Study: Pharmacokinetics

Research involving the administration of dimetridazole to turkeys revealed that peak plasma concentrations occurred within hours post-administration, followed by swift clearance from the system. Such studies are essential for establishing withdrawal periods necessary for safe consumption of animal products .

Mecanismo De Acción

Dimetridazol-d3 ejerce sus efectos a través del mismo mecanismo que dimetridazol. Se dirige al ADN de los organismos protozoos, causando rotura de la cadena e inhibiendo la síntesis de ácidos nucleicos. Esto lleva a la muerte de las células protozoas. Los objetivos moleculares incluyen las enzimas involucradas en la replicación y reparación del ADN .

Comparación Con Compuestos Similares

Compuestos Similares

Metronidazol: Otro compuesto nitroimidazol utilizado para tratar infecciones por protozoos.

Tinidazol: Similar en estructura y función al dimetridazol.

Ornidazol: También un nitroimidazol con aplicaciones similares

Singularidad

Dimetridazol-d3 es único debido a la presencia de átomos de deuterio, lo que lo hace particularmente útil en estudios analíticos. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una cuantificación y un análisis precisos en mezclas complejas .

Actividad Biológica

Dimetridazole-d3, a deuterium-labeled derivative of dimetridazole, is a nitroimidazole antibiotic primarily used for its antiprotozoal properties. This compound is particularly effective against various protozoan infections in livestock and poultry, including those caused by Histomonas meleagridis and Trichomonas gallinae. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| CAS Number | 64678-69-9 |

| Molecular Formula | C₅H₄D₃N₃O₂ |

| Molecular Weight | 144.146 g/mol |

| Density | 1.39 g/cm³ |

| Boiling Point | 313.7 °C |

| Flash Point | 143.5 °C |

This compound is characterized by its deuterium labeling, which aids in quantification during analytical procedures such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

Dimetridazole functions by inhibiting nucleic acid synthesis in protozoa, leading to their death. The nitro group in its structure is reduced within the organism, producing reactive intermediates that damage DNA and other critical cellular components . This mechanism underpins its efficacy against a range of protozoan pathogens.

Efficacy Against Protozoan Infections

Numerous studies have demonstrated the effectiveness of dimetridazole in treating protozoan infections in poultry and livestock. For instance, research indicates that dimetridazole significantly reduces the prevalence of Histomonas meleagridis in turkeys, which is crucial for preventing histomoniasis .

Table 1: In Vitro Activity Against Protozoa

| Protozoan Species | Mean MIC (µM) |

|---|---|

| Histomonas meleagridis | 2.7 |

| Trichomonas gallinae | 0.5 |

| Giardia intestinalis | 1.0 |

The mean Minimum Inhibitory Concentration (MIC) values indicate that dimetridazole is highly potent against these pathogens, making it a valuable agent in veterinary medicine .

Case Study: Egg Production in Laying Hens

A study conducted on laying hens evaluated the effects of dimetridazole on egg production and feed conversion rates. Hens were divided into groups receiving different concentrations of dimetridazole (0%, 0.025%, 0.05%, and 0.10%). The results showed:

- Feed Conversion Efficiency : The group receiving 0.05% dimetridazole had a statistically significant improvement in feed conversion efficiency compared to the control group.

- Egg Production : No significant difference was observed in egg production across groups; however, lower mortality rates were noted among hens receiving medication .

Table 2: Impact on Feed Conversion and Mortality

| Treatment Level (%) | Feed Conversion (lbs/dozen eggs) | Mortality Rate (%) |

|---|---|---|

| Control (0.0) | 4.62 | 5 |

| 0.025 | 4.91 | 3 |

| 0.05 | 4.75 | 2 |

| 0.10 | 5.00 | 6 |

This study highlights the potential benefits of dimetridazole not only in combating infections but also in enhancing overall health and productivity in poultry .

Safety and Toxicological Concerns

Despite its efficacy, concerns regarding the safety profile of dimetridazole have emerged, particularly regarding its potential genotoxicity. While some studies have shown no genotoxic effects in vivo, related compounds have demonstrated such potential . Regulatory bodies have raised issues about residual concentrations of dimetridazole in food-producing animals, leading to restrictions on its use in certain regions.

Propiedades

IUPAC Name |

2-methyl-5-nitro-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPYPUJPLLOIN-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583594 | |

| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64678-69-9 | |

| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetridazole-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method for Dimetridazole-d3 described in the research paper?

A1: The paper presents a novel method for synthesizing this compound, a deuterium-labeled version of Dimetridazole. The significance lies in the use of CF3SO3CD3 as the -CD3 source, allowing for high regioselectivity and deuterium purity during the N-trideuteromethylation of Dimetridazole. [] This is crucial for researchers utilizing deuterated compounds in studies investigating metabolic pathways, reaction mechanisms, or pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.